N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine group, a 3-methoxyphenoxy ether linkage, and a thiophene-containing ethyl side chain. The cyclopropyl group may enhance metabolic stability, while the thiophene ring could influence electronic properties or binding interactions.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-4-2-5-16(12-15)22-13-18(20)19(14-7-8-14)10-9-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOLYWYDPGLWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The molecular formula of N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is , with a molecular weight of 331.42 g/mol. The compound features a cyclopropyl group, a methoxyphenoxy moiety, and a thiophene ring, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropyl group through cyclopropanation reactions.
- Coupling reactions to attach the methoxyphenoxy and thiophene substituents.
These synthetic routes often utilize techniques such as Suzuki coupling or other cross-coupling methods to ensure high yield and purity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be crucial for developing therapeutic agents against diseases like cancer.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported an IC50 value indicating effective cytotoxicity against leukemia cells, suggesting its potential as a lead compound for cancer treatment .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
- Pharmacokinetics and Toxicology : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. This profile supports further exploration in clinical settings .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Features and Substituent Effects
The compound’s unique features include:
- Cyclopropylamine moiety : Rare in the reviewed analogs; may reduce conformational flexibility compared to linear alkyl chains.
- 3-Methoxyphenoxy group: Similar to compound 40004 (Scheme 4, ), which bears a methoxy substituent but lacks the thiophene and cyclopropyl groups .
Table 1: Substituent Comparison of Selected Acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
